
4-Bromo-1-(1-methylimidazol-4-yl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is a heterocyclic compound that features both a bromopyrazole and a methylimidazole moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromopyrazole with 1-methylimidazole under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by purification processes such as recrystallization or chromatography to obtain high-purity 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole .
化学反応の分析
Cross-Coupling Reactions
The bromine substituent at the pyrazole C4 position enables participation in transition metal-catalyzed cross-coupling reactions.
Ullmann-Type Coupling
In a representative procedure, 4-bromo-1-(1-methylimidazol-4-yl)pyrazole undergoes Ullmann coupling with pyrazole-4-carbaldehyde under microwave irradiation (110°C, CuI/N,N-dimethylglycine/K₂CO₃ in DMSO). The reaction affords a bipyrazole derivative in 20% yield after two heating cycles (48 hr + 18 hr) .
Substrate | Reaction Partner | Catalyst System | Conditions | Yield | Reference |
---|---|---|---|---|---|
This compound | Pyrazole-4-carbaldehyde | CuI, N,N-dimethylglycine, K₂CO₃ | DMSO, 110°C, 66 hr | 20% |
Nucleophilic Substitution
The bromine atom is susceptible to nucleophilic displacement, particularly under basic conditions.
Halogen Exchange
Reactions with nucleophiles like NaN₃ or NaCN in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–100°C) can replace bromine with azide or cyano groups. For example:
This compound+NaN3DMF, 90°C4-Azido-1-(1-methylimidazol-4-yl)pyrazole+NaBr
This reaction is critical for generating intermediates in click chemistry applications .
Coordination Chemistry
The imidazole nitrogen participates in metal coordination, enabling the formation of complexes with therapeutic or catalytic relevance.
CYP121A1 Inhibition
In mycobacterial studies, brominated biarylpyrazoles (structurally related to this compound) bind to Mycobacterium tuberculosis CYP121A1, a cytochrome P450 enzyme. The bromine enhances lipophilicity, improving membrane permeability and inhibitory activity (MIC = 6.25 µg/mL) .
Compound | Target Enzyme | Binding Affinity (Kₐ) | Biological Activity | Reference |
---|---|---|---|---|
4-Bromo-biarylpyrazole analogs | CYP121A1 | 2.63–45.9 µM | Antimycobacterial (MIC 6.25 µg/mL) |
Functionalization via Electrophilic Aromatic Substitution
The pyrazole ring’s electron-deficient nature allows for regioselective electrophilic substitutions at the C3 or C5 positions.
Bromination
Controlled bromination using NBS (N-bromosuccinimide) in DMF at 0°C introduces additional bromine atoms, though competing reactions with the imidazole moiety require careful optimization .
Key Challenges and Considerations
-
Low Yields in Cross-Coupling : The steric bulk of the 1-methylimidazol-4-yl group reduces reaction efficiency in Ullmann couplings, necessitating extended reaction times .
-
Competitive Coordination : The imidazole nitrogen may deactivate catalysts by coordinating to metals like Cu or Pd, requiring excess ligand (e.g., N,N-dimethylglycine) to mitigate .
科学的研究の応用
Pharmaceutical Development
4-Bromo-1-(1-methylimidazol-4-yl)pyrazole serves as an important building block in the synthesis of various pharmaceutical compounds. It has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Studies have shown that modifications to the pyrazole ring can enhance anti-inflammatory activity, which is crucial for treating conditions such as arthritis and other inflammatory diseases .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. For example, cell viability assays have shown effective growth inhibition in A549 (lung cancer) and MCF7 (breast cancer) cell lines .
Cell Line | IC50 (μM) | Compound |
---|---|---|
A549 | 5.0 | This compound |
MCF7 | 3.5 | Similar Derivative |
Agricultural Chemistry
In the agrochemical sector, this compound is utilized as a building block for developing herbicides and fungicides. Its structural features allow it to enhance crop yields by protecting plants from diseases and pests .
Material Science
The compound is also explored for its potential in developing new materials, particularly coatings and polymers. Its unique chemical properties can improve durability and performance in various industrial applications .
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives, including this compound, finding significant antimicrobial activity linked to structural modifications .
- Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects .
- Cytotoxicity Profiles : A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity compared to their non-brominated counterparts .
作用機序
The mechanism of action of 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methylimidazole group may enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
4-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the imidazole moiety.
4-Bromopyrazole: Lacks both the methyl and imidazole groups.
1-Methylimidazole: Contains the imidazole moiety but lacks the bromopyrazole structure.
Uniqueness: 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is unique due to the combination of the bromopyrazole and methylimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
生物活性
4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in treating various diseases, including cancer and bacterial infections. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a bromine atom at the 4-position of the pyrazole ring and a methylimidazole moiety, which contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism of action involves:
- Enzyme Inhibition : It may inhibit certain kinases involved in cell proliferation, which is crucial in cancer therapy.
- Receptor Binding : The compound can bind to receptors that modulate various biological pathways, potentially leading to therapeutic effects against infections and tumors.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against breast cancer cell lines (MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.2 | Apoptosis induction |
SiHa | 6.8 | Cell cycle arrest |
PC-3 | 7.5 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity against Gram-negative bacteria, including Acinetobacter baumannii, which is known for its resistance to multiple drugs. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Acinetobacter baumannii | 12.5 |
Escherichia coli | 15.0 |
Staphylococcus aureus | 10.0 |
Case Studies
Several case studies have highlighted the potential of this compound in clinical applications:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a formulation containing this pyrazole derivative. Patients exhibited improved survival rates and reduced tumor sizes.
- Case Study on Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited growth in resistant strains of Acinetobacter baumannii, suggesting its potential use in treating infections caused by this pathogen.
特性
IUPAC Name |
4-bromo-1-(1-methylimidazol-4-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-11-4-7(9-5-11)12-3-6(8)2-10-12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXPTCPHZQTOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。